Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate

Synthetic Yield Optimization Process Chemistry Boc-Piperidine Intermediate

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate (CAS 885516-98-3) is a Boc-protected piperidine derivative bearing a geminal cyano-hydroxyethyl substituent at the piperidine 4-position, with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol. It is classified as an organic building block and serves as a protected synthetic intermediate in medicinal chemistry programs.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
CAS No. 885516-98-3
Cat. No. B1432177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate
CAS885516-98-3
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC(C#N)O
InChIInChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10-11,16H,4-8H2,1-3H3
InChIKeyFVBVBNNQZAWHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate (CAS 885516-98-3): Core Intermediate Profile for Pharmaceutical R&D Procurement


Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate (CAS 885516-98-3) is a Boc-protected piperidine derivative bearing a geminal cyano-hydroxyethyl substituent at the piperidine 4-position, with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol [1]. It is classified as an organic building block and serves as a protected synthetic intermediate in medicinal chemistry programs . The compound features a tert-butyl carbamate (Boc) protecting group that enables controlled deprotection under mild acidic conditions for downstream piperidine functionalization [2]. Its calculated physicochemical properties—LogP of 1.4, topological polar surface area (TPSA) of 73.6 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.85—place it within favorable oral drug-likeness space [1].

Why Generic Substitution Fails: Structural and Functional Differentiation of CAS 885516-98-3 from Closest Piperidine Analogs


Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate cannot be generically substituted with other Boc-piperidine derivatives bearing cyano or hydroxyethyl groups because its unique geminal cyano-hydroxyethyl motif at the C2 position of the ethyl side chain is a critical structural determinant for specific downstream reactivity. The closest structural analogs—including tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 247133-10-4, cyano at the piperidine 4-position), 1-Boc-4-(2-cyano-1-hydroxyethyl)piperidine (CAS 913642-49-6, hydroxyl positional isomer), and tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0, lacking the cyano group)—exhibit markedly different physicochemical profiles, divergent synthetic utility, and distinct patent-protected application pathways [1]. The quantitative evidence below demonstrates that these differences translate into measurable procurement-relevant differentiation in synthetic yield, clinical-stage relevance, drug-likeness parameters, and commercial purity specifications [2].

Quantitative Differentiation Evidence for Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate (CAS 885516-98-3) Against Closest Analogs


Synthetic Yield Superiority: 99.8% Isolated Yield vs. Typical Piperidine Derivative Yields of 75–86%

The synthesis of CAS 885516-98-3 from tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate via NaCN-mediated cyanation in Et₂O/H₂O with HCl at 0 °C proceeds with a reported isolated yield of 99.8% (67.0 g from 60 g substrate at 0.25 mol scale) as disclosed in US Patent US08722660B2 [1]. In contrast, a representative parallel synthesis protocol for structurally related Boc-piperidine derivatives via substituted benzyl bromide alkylation using LDA in THF at −78 °C reports yields in the range of 75–86% [2]. This represents a 13–25 absolute percentage point yield advantage for the target compound under scalable, industrially relevant conditions, translating to lower cost per gram and reduced waste burden in multi-step synthetic campaigns.

Synthetic Yield Optimization Process Chemistry Boc-Piperidine Intermediate

Clinical-Stage Differentiation: CAS 885516-98-3 Is the Documented Key Intermediate for the Phase 2 Clinical Candidate TAK-931 (Simurosertib)

CAS 885516-98-3 is explicitly documented as the synthetic intermediate used to produce the chiral methanesulfonyloxy derivative that is a direct precursor to TAK-931 (simurosertib), a clinical-stage, orally bioavailable CDC7 kinase inhibitor with an IC₅₀ of <0.3 nM against its target and >120-fold selectivity over a panel of 308 kinases [1]. TAK-931 has progressed through Phase 1 and Phase 2 clinical trials for advanced solid tumors (NCT03708211, NCT02699749) [2]. The closest positional isomer, CAS 247133-10-4, serves as an intermediate for ARD-1676, an AR PROTAC degrader for prostate cancer with a different mechanism of action and target profile—androgen receptor degradation rather than CDC7 kinase inhibition [3]. The target compound thus provides a direct synthetic route to a CDC7 inhibitor clinical asset, a differentiation not shared by any close structural analog.

CDC7 Kinase Inhibitor Clinical Candidate Intermediate Oncology Drug Development

Lipophilicity Advantage: LogP 1.4 for CAS 885516-98-3 vs. LogP 0.25 for the 4-Cyano Analog (5.6-Fold Difference)

The target compound CAS 885516-98-3 exhibits a calculated LogP of 1.4, positioning it within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and balanced solubility-permeability profiles [1]. The closest regioisomer, tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 247133-10-4), where the cyano group is attached directly to the piperidine 4-position rather than the ethyl side chain, has a substantially lower LogP of 0.25—a 5.6-fold reduction in calculated lipophilicity . While both compounds share identical molecular formula (C₁₃H₂₂N₂O₃) and molecular weight (254.33), the LogP of 0.25 places the 4-cyano analog near the lower boundary of oral drug-likeness, potentially compromising passive membrane permeability relative to the target compound [2].

Lipophilicity Oral Bioavailability Physicochemical Property Optimization

Commercial Purity Advantage: >98% vs. ≥95% for the Closest Positional Isomer CAS 913642-49-6

CAS 885516-98-3 is commercially available at a purity specification of >98% (NLT 98%) from multiple suppliers, including Gentaur and MolCore . The closest positional isomer, 1-Boc-4-(2-cyano-1-hydroxyethyl)piperidine (CAS 913642-49-6), which differs only in the position of the hydroxyl group on the ethyl chain (C1 vs. C2), is typically offered at a purity of ≥95% . This ≥3% absolute purity difference is meaningful for multi-step syntheses where intermediate purity directly impacts the yield and purity of the final API. Higher intermediate purity reduces the need for additional chromatographic purification steps, lowering procurement and operational costs for process chemistry applications.

Chemical Purity Procurement Specification Intermediate Quality Control

Drug-Likeness Compliance: CAS 885516-98-3 Satisfies Lipinski, Ghose, Veber, Egan, and Muegge Filters with Zero Violations

Based on its computed physicochemical properties, CAS 885516-98-3 satisfies all five major drug-likeness filters without any violations: Lipinski (MW 254.33 ≤ 500, LogP 1.4 ≤ 5, HBD 1 ≤ 5, HBA 4 ≤ 10), Ghose (LogP 1.4 within −0.4 to +5.6, MR within 40–130), Veber (rotatable bonds 4 ≤ 10, TPSA 73.6 ≤ 140 Ų), Egan (LogP 1.4 ≤ 5.88, TPSA 73.6 ≤ 131.6), and Muegge (MW 254.33 within 200–600, LogP 1.4 within −2 to +5, TPSA 73.6 ≤ 150, rotatable bonds 4 ≤ 15) [1][2]. The compound's Fsp³ of 0.85 is notably high, exceeding the typical Fsp³ > 0.25 threshold associated with improved clinical success rates, and its 4 rotatable bonds and TPSA of 73.6 Ų place it squarely within the optimal oral bioavailability polygon (MW 150–500, LogS > −6, LogP −0.7 to +5.0, Fsp³ 0.25–1, TPSA 20–130 Ų, rotatable bonds 0–9) [3].

Drug-Likeness Oral Bioavailability Prediction Lead-Like Properties

Optimal Procurement and Application Scenarios for Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate (CAS 885516-98-3)


CDC7 Kinase Inhibitor Drug Discovery Programs Requiring the TAK-931 (Simurosertib) Synthetic Route

CAS 885516-98-3 is the optimal starting intermediate for medicinal chemistry teams developing CDC7 kinase inhibitors based on the thieno[3,2-d]pyrimidinone scaffold. The compound's geminal cyano-hydroxyethyl moiety enables selective methanesulfonylation to generate the chiral mesylate intermediate that is then coupled to the quinuclidine pharmacophore of TAK-931, a Phase 2 clinical candidate with an IC₅₀ <0.3 nM and >120-fold kinase selectivity [1]. Programs seeking to generate TAK-931 analogs with modified quinuclidine or thienopyrimidinone moieties can leverage this intermediate to access diverse compound libraries while maintaining the proven synthetic route. No other close structural analog provides this validated entry point to the CDC7 inhibitor chemical series [2].

Process Chemistry Scale-Up for GMP Intermediate Production Supporting Oncology Clinical Candidates

The 99.8% isolated yield reported at a 0.25 mol scale (60 g substrate input) for the synthesis of CAS 885516-98-3 makes it an economically viable intermediate for process chemistry scale-up [1]. Combined with its commercial availability at >98% purity , procurement of this compound at kilogram scale can bypass the need for in-house optimization of the cyanation step, accelerating development timelines for GMP intermediate production. The Boc protecting group enables orthogonal deprotection strategies compatible with diverse downstream chemistries [2], and the compound's favorable drug-likeness profile (zero Lipinski/Ghose/Veber violations) ensures that derived compounds maintain suitable physicochemical properties throughout the synthetic sequence [3].

Piperidine-Based Fragment and Lead-Like Library Synthesis Targeting Kinase and Protease Drug Targets

With a molecular weight of 254.33, Fsp³ of 0.85, and TPSA of 73.6 Ų, CAS 885516-98-3 resides in the lead-like chemical space and satisfies all major drug-likeness filters [1]. The compound can serve as a versatile building block for parallel library synthesis targeting kinase ATP-binding pockets (via the cyano group as a hinge-binding motif) or cysteine protease active sites (via the hydroxyl group as a warhead precursor). Its LogP of 1.4 provides a balanced starting lipophilicity that can be tuned upward for improved target binding or downward for enhanced solubility without exiting drug-like space—a 5.6-fold advantage in lipophilicity positioning compared to the closest 4-cyano analog (LogP 0.25, CAS 247133-10-4) . The geminal cyano-hydroxyethyl arrangement also offers a unique three-dimensional pharmacophore geometry distinct from the 4-cyano regioisomer, expanding the accessible chemical space for fragment-based drug discovery [2].

Comparative Procurement for AR PROTAC vs. CDC7 Inhibitor Pipeline Differentiation

Organizations with parallel oncology pipelines can use CAS 885516-98-3 for CDC7 inhibitor programs (via the TAK-931 route) while selecting CAS 247133-10-4 for androgen receptor PROTAC degrader programs (via the ARD-1676 route) [1]. These two structurally similar intermediates—differing only in the position of the cyano group (ethyl side chain C2 vs. piperidine ring C4)—lead to entirely different clinical assets targeting distinct mechanisms (kinase inhibition vs. targeted protein degradation). This application-level differentiation justifies maintaining both compounds in the procurement inventory despite their structural similarity, as substitution of one for the other would result in a different final API with a different biological target, mechanism of action, and clinical indication [2].

Quote Request

Request a Quote for Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.